REACTION_SMILES
|
[C:15](=[O:16])([O-:17])[O-:18].[C:26](=[O:27])([OH:28])[O-:29].[CH3:21][S:22]([Cl:23])(=[O:24])=[O:25].[Cl:31][CH2:32][Cl:33].[K+:19].[K+:20].[Na+:30].[c:1]1([NH:7][CH2:8][c:9]2[cH:10][n:11][cH:12][cH:13][cH:14]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([N:7]([CH2:8][c:9]2[cH:10][n:11][cH:12][cH:13][cH:14]2)[S:22]([CH3:21])(=[O:24])=[O:25])[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(NCc2cccnc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N(Cc1cccnc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |